molecular formula C10H9F2N3 B13219473 N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13219473
M. Wt: 209.20 g/mol
InChI Key: WQEHLZVYAWPMNN-UHFFFAOYSA-N
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Description

N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 2,3-difluorophenyl group and a methyl group, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • N-(2,3-Difluorophenyl)-4-methyl-1H-pyrazole

Uniqueness

N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

N-(2,3-difluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3/c1-15-6-7(5-13-15)14-9-4-2-3-8(11)10(9)12/h2-6,14H,1H3

InChI Key

WQEHLZVYAWPMNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=C(C(=CC=C2)F)F

Origin of Product

United States

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